molecular formula C18H19ClN2O4S B11601226 2-methoxyethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methoxyethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11601226
M. Wt: 394.9 g/mol
InChI Key: DPEOONBDYKNYRL-UHFFFAOYSA-N
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Description

2-methoxyethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimido[2,1-b][1,3]thiazine core, which is a fused heterocyclic system, and is substituted with a methoxyethyl group, a chlorophenyl group, and a carboxylate ester. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step often involves the cyclization of appropriate precursors, such as a thioamide and a β-keto ester, under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the methoxyethyl group can be added through an alkylation reaction.

    Esterification: The carboxylate ester is typically formed by reacting the carboxylic acid with an alcohol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The biological activity of this compound can be explored in various assays to determine its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the chlorophenyl group and the pyrimido[2,1-b][1,3]thiazine core may confer biological activity that could be useful in drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methoxyethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can influence its interaction with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H19ClN2O4S

Molecular Weight

394.9 g/mol

IUPAC Name

2-methoxyethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C18H19ClN2O4S/c1-11-15(17(23)25-9-8-24-2)16(12-3-5-13(19)6-4-12)21-14(22)7-10-26-18(21)20-11/h3-6,16H,7-10H2,1-2H3

InChI Key

DPEOONBDYKNYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OCCOC

Origin of Product

United States

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